molecular formula C19H16ClN3O B11550116 N'-(4-Chlorobenzylidene)-2-(1-naphthylamino)acetohydrazide

N'-(4-Chlorobenzylidene)-2-(1-naphthylamino)acetohydrazide

Cat. No.: B11550116
M. Wt: 337.8 g/mol
InChI Key: ZYSMPAKKBLUUMP-WSDLNYQXSA-N
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Description

N’-(4-Chlorobenzylidene)-2-(1-naphthylamino)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chlorobenzylidene)-2-(1-naphthylamino)acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(1-naphthylamino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chlorobenzylidene)-2-(1-naphthylamino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: May be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(4-Chlorobenzylidene)-2-(1-naphthylamino)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Chlorobenzylidene)-2-(2-naphthylamino)acetohydrazide
  • N’-(4-Methylbenzylidene)-2-(1-naphthylamino)acetohydrazide
  • N’-(4-Methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide

Uniqueness

N’-(4-Chlorobenzylidene)-2-(1-naphthylamino)acetohydrazide is unique due to the presence of the 4-chlorobenzylidene group, which may impart specific chemical and biological properties. This uniqueness can be compared to other similar compounds by evaluating their reactivity, stability, and biological activities.

Properties

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C19H16ClN3O/c20-16-10-8-14(9-11-16)12-22-23-19(24)13-21-18-7-3-5-15-4-1-2-6-17(15)18/h1-12,21H,13H2,(H,23,24)/b22-12+

InChI Key

ZYSMPAKKBLUUMP-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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